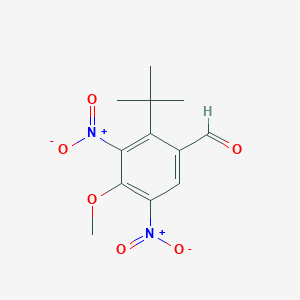
2-tert-Butyl-4-methoxy-3,5-dinitrobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tert-Butyl-4-methoxy-3,5-dinitrobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a tert-butyl group, a methoxy group, and two nitro groups attached to a benzene ring, along with an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-4-methoxy-3,5-dinitrobenzaldehyde typically involves the nitration of 2-tert-Butyl-4-methoxybenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve a continuous nitration process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent quality of the product and allows for large-scale production.
化学反応の分析
Types of Reactions
2-tert-Butyl-4-methoxy-3,5-dinitrobenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: 2-tert-Butyl-4-methoxy-3,5-dinitrobenzoic acid.
Reduction: 2-tert-Butyl-4-methoxy-3,5-diaminobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-tert-Butyl-4-methoxy-3,5-dinitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding due to its ability to form stable complexes with biological molecules.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-tert-Butyl-4-methoxy-3,5-dinitrobenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and affect various biochemical pathways.
類似化合物との比較
Similar Compounds
2-tert-Butyl-4-methoxybenzaldehyde: Lacks the nitro groups, making it less reactive in redox reactions.
2-tert-Butyl-4-methoxy-3,5-diaminobenzaldehyde: Contains amino groups instead of nitro groups, which can lead to different reactivity and biological activity.
3,5-Di-tert-butyl-4-hydroxyanisole: Contains hydroxyl and methoxy groups, used as an antioxidant.
Uniqueness
2-tert-Butyl-4-methoxy-3,5-dinitrobenzaldehyde is unique due to the presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
99758-81-3 |
|---|---|
分子式 |
C12H14N2O6 |
分子量 |
282.25 g/mol |
IUPAC名 |
2-tert-butyl-4-methoxy-3,5-dinitrobenzaldehyde |
InChI |
InChI=1S/C12H14N2O6/c1-12(2,3)9-7(6-15)5-8(13(16)17)11(20-4)10(9)14(18)19/h5-6H,1-4H3 |
InChIキー |
KBGHHGBOKIJJRX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C(=C(C=C1C=O)[N+](=O)[O-])OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



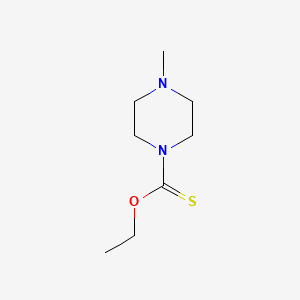
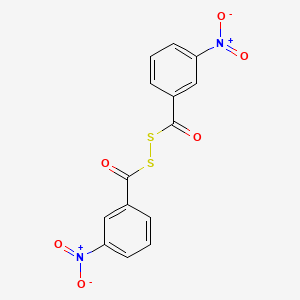

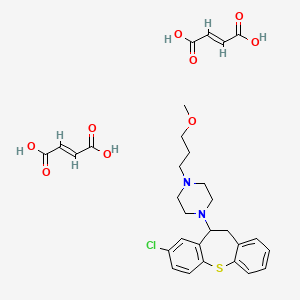
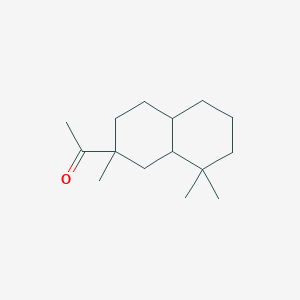
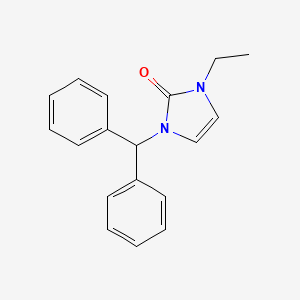
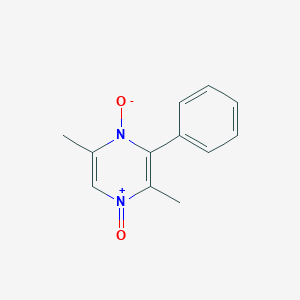
![2,2'-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14342777.png)
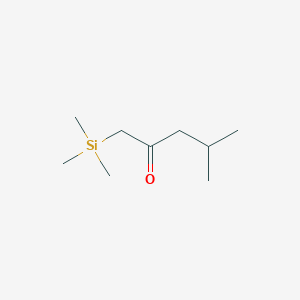

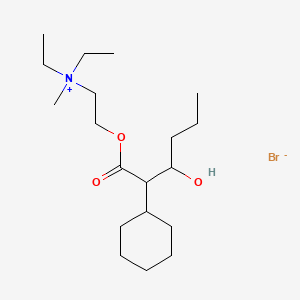
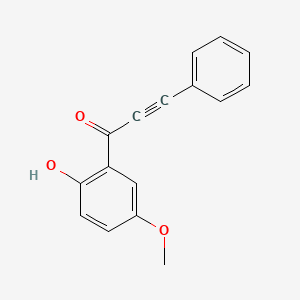
![Benzene, 1,2-bis[(phenylthio)methyl]-](/img/structure/B14342817.png)
